N1-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide
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Description
N1-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide is a useful research compound. Its molecular formula is C19H31N5O3S and its molecular weight is 409.55. The purity is usually 95%.
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Scientific Research Applications
Anticonvulsant Activity
Kamiński et al. (2015) designed and synthesized a library of hybrid compounds combining chemical fragments from known antiepileptic drugs, showing significant anticonvulsant activities in preclinical seizure models without impairing motor coordination, suggesting potential for further exploration in antiepileptic drug development (Kamiński et al., 2015).
Neurokinin-1 Receptor Antagonism
Harrison et al. (2001) investigated a compound with water solubility >100 mg/mL and effectiveness in preclinical tests relevant to clinical efficacy in emesis and depression, highlighting the potential of structurally related compounds in treating these conditions (Harrison et al., 2001).
Catechol Oxidase Activity
Merkel et al. (2005) synthesized dicopper(II) complexes with ligands containing a thioether group, showing increased catecholase activity, which models the active site of type 3 copper proteins and suggests applications in enzymatic activity studies (Merkel et al., 2005).
Antimicrobial and Analgesic Agents
Sujith et al. (2009) synthesized a series of Mannich bases carrying morpholino and N-methylpiperazino residues, showing promise as anti-inflammatory and analgesic agents, indicating potential for development into therapeutic drugs (Sujith et al., 2009).
ABCB1 Inhibitors for Cancer Therapy
Colabufo et al. (2008) linked a 2-[(3-methoxyphenylethyl)phenoxy]-moiety to different basic nuclei, discovering compounds with potent inhibitory activity against ABCB1, a protein involved in multidrug resistance in cancer cells, suggesting a pathway for overcoming drug resistance in cancer therapy (Colabufo et al., 2008).
properties
IUPAC Name |
N'-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]-N-(2-morpholin-4-ylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N5O3S/c1-22-5-7-24(8-6-22)17(16-2-13-28-15-16)14-21-19(26)18(25)20-3-4-23-9-11-27-12-10-23/h2,13,15,17H,3-12,14H2,1H3,(H,20,25)(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPNSFTXLXEXTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NCCN2CCOCC2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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